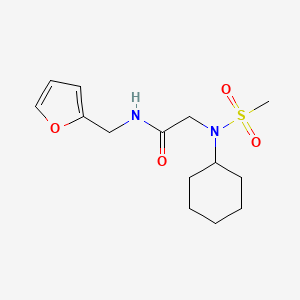
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, commonly known as OTBD or OTB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of OTBD is not fully understood, but studies have suggested that it may act by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases. OTBD has also been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
OTBD has been shown to induce apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential. In addition, OTBD has been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression. However, the effects of OTBD on normal cells and tissues are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using OTBD in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential anticancer agent. In addition, OTBD has been shown to have fluorescent properties, making it useful as a probe for detecting metal ions. However, one limitation of using OTBD in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on OTBD. One direction is to further investigate its potential as an anticancer agent, including its efficacy in vivo and its effects on normal cells and tissues. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of OTBD and its effects on cellular processes.
Méthodes De Synthèse
OTBD can be synthesized through a multi-step process involving the reaction of o-tolyl hydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
OTBD has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, OTBD has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In materials science, OTBD has been used as a fluorescent probe for detecting metal ions. In biochemistry, OTBD has been used as a tool for studying protein-protein interactions.
Propriétés
IUPAC Name |
N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-6-7-11-15(12)16-20-18(23-21-16)13(2)19-17(22)14-9-4-3-5-10-14/h3-11,13H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHBRRWBCYIIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

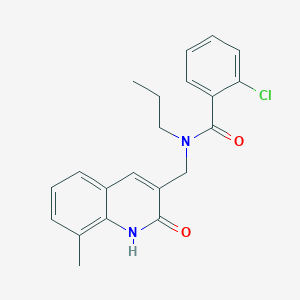
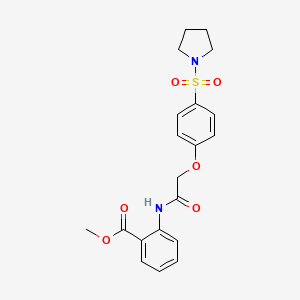




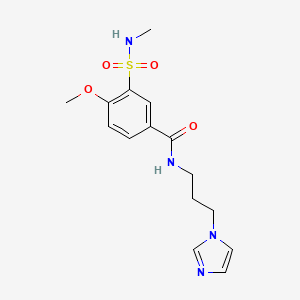
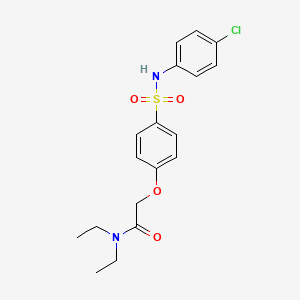
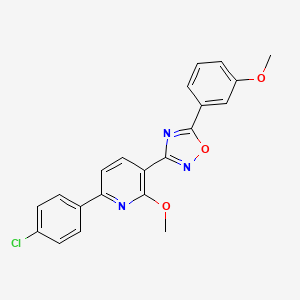
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7717201.png)



